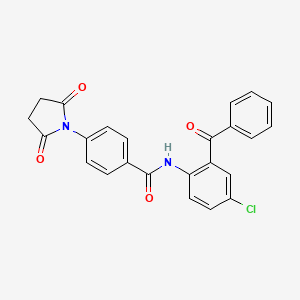

N-(2-benzoyl-4-chlorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClN2O4/c25-17-8-11-20(19(14-17)23(30)15-4-2-1-3-5-15)26-24(31)16-6-9-18(10-7-16)27-21(28)12-13-22(27)29/h1-11,14H,12-13H2,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAIEOYHZVXHMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 370.786 g/mol. The structure features a benzamide core with a chlorophenyl group and a pyrrolidine derivative, which may influence its biological interactions significantly.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 370.786 g/mol |

| CAS Number | 58142-33-9 |

| LogP | 3.24590 |

The biological activity of N-(2-benzoyl-4-chlorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that it acts as an inhibitor of the CCR2 and CCR9 receptors, which are involved in various inflammatory responses and pathological conditions, including cancer and autoimmune diseases .

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that N-(2-benzoyl-4-chlorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has shown efficacy in inhibiting cell proliferation in breast cancer models, suggesting its utility in targeted cancer therapies .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. It was found to reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential role in managing inflammatory diseases . The inhibition of CCR2 and CCR9 receptor functions contributes to these anti-inflammatory properties, making it a candidate for further development in treating inflammatory disorders.

Case Studies

- Breast Cancer Cell Lines : In a study involving MCF-7 and MDA-MB-231 cell lines, N-(2-benzoyl-4-chlorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide exhibited dose-dependent cytotoxicity. The combination with conventional chemotherapeutics showed enhanced efficacy, suggesting potential for combination therapy strategies .

- Inflammatory Response Models : In models simulating inflammatory responses, the compound significantly inhibited the expression of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), supporting its role as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The biological activity of N-(2-benzoyl-4-chlorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can be compared with other benzamide derivatives:

| Compound Name | Biological Activity |

|---|---|

| N-(2-benzoylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | Moderate anticancer effects |

| N-(4-bromophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | Anti-inflammatory properties |

| N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide | CCR receptor inhibition |

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial potential of N-(2-benzoyl-4-chlorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide. The compound has been evaluated against various bacterial and fungal strains, demonstrating significant efficacy.

Case Study: Antimicrobial Screening

A study evaluated the compound's activity against several Gram-positive and Gram-negative bacteria as well as fungal species. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

| N23 | 2.65 | Staphylococcus aureus |

These findings suggest that modifications of the benzamide structure can enhance antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains .

Anticancer Applications

The anticancer properties of N-(2-benzoyl-4-chlorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide have also been extensively studied. Its ability to inhibit cancer cell proliferation has been demonstrated in various cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study assessing the compound against human colorectal carcinoma cell line (HCT116), it was found that specific derivatives showed potent anticancer activity:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| Standard Drug (5-FU) | 9.99 | HCT116 |

The results indicated that compounds N9 and N18 were more effective than the standard chemotherapy drug 5-fluorouracil (5-FU), highlighting their potential as new anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analog described in available literature is 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB), which enhances monoclonal antibody (mAb) production in recombinant CHO cells . Below is a detailed comparison:

Structural Differences and Implications

| Feature | N-(2-benzoyl-4-chlorophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | MPPB |

|---|---|---|

| Amide Substituent | 2-benzoyl-4-chlorophenyl | 2,5-Dimethylpyrrole |

| Core Benzamide | 4-(2,5-dioxopyrrolidin-1-yl) | 4-(2,5-dioxopyrrolidin-1-yl) |

| Key Functional Groups | Chloro, benzoyl, dioxopyrrolidine | Methylpyrrole, dioxopyrrolidine |

- Dioxopyrrolidine Core : Both compounds retain the 2,5-dioxopyrrolidin-1-yl moiety, which may act as a hydrogen-bond acceptor or influence conformational rigidity.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.